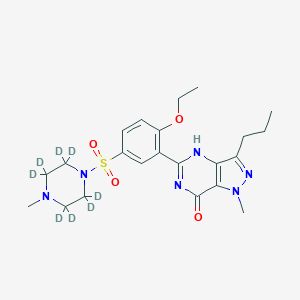

依泽替米贝-d4-1

描述

依泽替米贝是一种有效的胆固醇吸收抑制剂,通过阻断 Niemann-Pick C1-like 1 (NPC1L1) 蛋白发挥作用,该蛋白负责肠道中胆固醇的吸收 。该化合物主要用于科学研究和分析应用。

科学研究应用

SCH 58235 D4 由于其抑制胆固醇吸收的能力,被广泛应用于科学研究。它的一些应用包括:

作用机制

SCH 58235 D4 通过抑制 NPC1L1 蛋白发挥作用,该蛋白负责肠道中胆固醇的吸收。 这种抑制阻止了膳食和胆汁胆固醇的吸收,导致血浆胆固醇水平降低 。 该化合物经葡萄糖醛酸化形成单个代谢产物,该代谢产物定位于肠壁并阻止胆固醇的吸收 。

生化分析

Biochemical Properties

Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, Ezetimibe-d4-1 does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .

Cellular Effects

Ezetimibe-d4-1 exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . Ezetimibe-d4-1 also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .

Molecular Mechanism

The primary mechanism of action of Ezetimibe-d4-1 involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, Ezetimibe-d4-1 prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ezetimibe-d4-1 on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that Ezetimibe-d4-1 remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe-d4-1 on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, Ezetimibe-d4-1 may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .

Metabolic Pathways

Ezetimibe-d4-1 is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of Ezetimibe-d4-1 do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .

Transport and Distribution

Ezetimibe-d4-1 is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both Ezetimibe-d4-1 and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .

Subcellular Localization

Ezetimibe-d4-1 is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . Ezetimibe-d4-1 does not require any specific targeting signals or post-translational modifications for its localization and activity .

准备方法

合成路线和反应条件

SCH 58235 D4 的合成涉及将氘原子引入依泽替米贝分子中。 氘是氢的稳定同位素,其掺入会影响药物的药代动力学和代谢特征 。合成路线通常涉及在受控条件下对依泽替米贝分子中特定的氢原子进行氘代。

工业生产方法

SCH 58235 D4 的工业生产遵循与上述类似的合成路线,但规模更大。该过程涉及使用专用设备和条件,以确保最终产品的纯度和一致性。 然后对化合物进行纯化并进行质量检测,然后才能用于研究目的 。

化学反应分析

反应类型

SCH 58235 D4 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。

还原: 该反应涉及添加氢或去除氧气。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件因所需结果而异,但通常涉及受控温度和 pH 值 。

主要形成的产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,SCH 58235 D4 的氧化会导致形成各种氧化衍生物,而还原会生成化合物的还原形式 。

相似化合物的比较

类似化合物

依泽替米贝: SCH 58235 D4 的非氘代版本,也是一种有效的胆固醇吸收抑制剂.

SCH 60663: 依泽替米贝的葡萄糖醛酸代谢产物,具有类似的降胆固醇作用.

独特性

SCH 58235 D4 的独特性在于其氘标记,这会影响药物的药代动力学和代谢特征。 这使其成为研究氘取代对药物行为的影响的研究中的一种宝贵工具 。

属性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-GMASCKFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

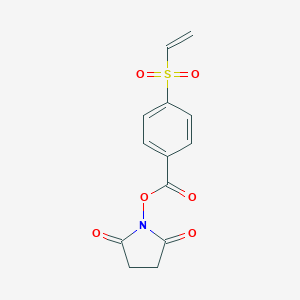

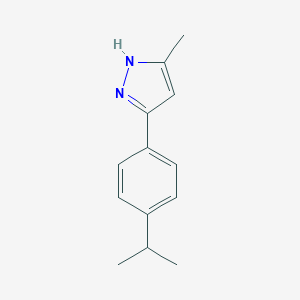

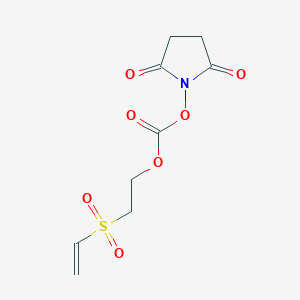

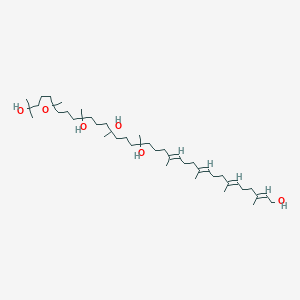

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)